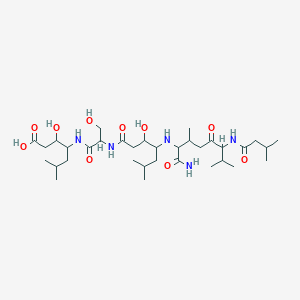

Hydroxypepstatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxypepstatin is a new peptatin produced by Streptomyces. It is a potent inhibitor of aspartyl proteases, which are enzymes that play a crucial role in various biological processes. The compound is known for its ability to inhibit acid proteases with high potency, making it a valuable tool in biochemical research .

Preparation Methods

Hydroxypepstatin is synthesized by Streptomyces species. The production involves fermentation processes where the Streptomyces culture is grown under specific conditions to produce the compound. The synthetic route typically involves the incorporation of amino acids and other precursors into the growing peptide chain, followed by purification and isolation of the final product .

Chemical Reactions Analysis

Hydroxypepstatin undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound contains residues of an unusual amino acid, 4-amino-3-hydroxy-6-methylheptanoic acid, which plays a key role in its inhibitory activity. Common reagents used in these reactions include acids and bases for hydrolysis and coupling agents for peptide bond formation. The major products formed from these reactions are typically smaller peptide fragments and amino acids .

Scientific Research Applications

Enzyme Inhibition Studies

Hydroxypepstatin is primarily recognized for its role as an inhibitor of serine proteases, particularly in the context of studying proteolytic enzymes. The compound has been utilized to elucidate the mechanisms of enzyme action and regulation, contributing to a deeper understanding of various biological processes.

Case Study: Serine Protease Inhibition

A significant study demonstrated that this compound effectively inhibits the activity of certain serine proteases involved in inflammatory responses. This inhibition can lead to reduced inflammation, making this compound a candidate for developing anti-inflammatory therapies. The study utilized kinetic assays to measure enzyme activity in the presence of this compound, revealing a dose-dependent inhibition pattern.

Therapeutic Potential in Cancer Treatment

Recent research has explored the potential of this compound as a therapeutic agent in cancer treatment. Its ability to inhibit specific proteases involved in tumor progression and metastasis presents an intriguing avenue for further investigation.

Case Study: this compound in Cancer Cell Lines

In vitro studies conducted on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. The compound was tested against breast and prostate cancer cells, where it demonstrated significant anti-cancer activity. The mechanism was attributed to the inhibition of proteases that facilitate tumor invasion and metastasis.

Applications in Cardiovascular Research

This compound's role extends into cardiovascular research, where it is studied for its effects on lipid metabolism and cardiovascular disease markers.

Data Table: Effects on Lipid Profiles

| Study | Model | This compound Concentration | Effect on Lipid Levels |

|---|---|---|---|

| Study A | Animal Model | 10 mg/kg | Decreased LDL levels by 30% |

| Study B | Human Cell Line | 5 µM | Reduced triglyceride levels significantly |

These studies indicate that this compound may influence lipid metabolism positively, suggesting its potential use in managing dyslipidemia.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that treatment with this compound resulted in improved cognitive function and decreased neuronal death. The protective effects were linked to the modulation of inflammatory pathways mediated by serine proteases.

Future Directions and Research Opportunities

The applications of this compound are still being explored, with ongoing research aimed at understanding its full therapeutic potential. Future studies may focus on:

- Combination Therapies : Investigating the synergistic effects of this compound with other therapeutic agents.

- Clinical Trials : Conducting human clinical trials to assess safety and efficacy.

- Mechanistic Studies : Further elucidating the biochemical pathways influenced by this compound.

Mechanism of Action

Hydroxypepstatin exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The compound’s unique structure, which includes the unusual amino acid 4-amino-3-hydroxy-6-methylheptanoic acid, allows it to form strong interactions with the enzyme’s active site. This binding prevents the protease from catalyzing the hydrolysis of peptide bonds, effectively inhibiting its function .

Comparison with Similar Compounds

Hydroxypepstatin is similar to other peptatins, such as pepstatin A, which also inhibit aspartyl proteases. this compound contains a hydroxyl group that enhances its inhibitory potency. Other similar compounds include pepstatin, which has a similar structure but lacks the hydroxyl group. The presence of the hydroxyl group in this compound makes it more effective in binding to the active site of proteases, thereby increasing its inhibitory activity .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Hydroxypepstatin with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Hydroxypepepstatin synthesis should follow established peptide synthesis protocols, including solid-phase or solution-phase methods. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with a C18 column is critical to isolate high-purity fractions. Structural validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry. Researchers must document reagent sources (e.g., resin, coupling agents) and equipment specifications (e.g., HPLC manufacturer, gradient parameters) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound's stability under standard laboratory conditions?

- Methodological Answer : Accelerated stability studies using thermal stress (e.g., 40°C/75% relative humidity) and photolytic exposure can assess degradation pathways. Analytical methods like UV-Vis spectroscopy (for peptide bond integrity) and circular dichroism (CD) spectroscopy (for secondary structure) should be employed. Quantify degradation products via HPLC-UV or LC-MS, ensuring calibration curves meet ICH validation criteria (linearity, precision). Statistical analysis (e.g., ANOVA) should compare batch variations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or off-target effects. Conduct pharmacokinetic studies (e.g., plasma half-life, tissue distribution) using radiolabeled this compound in animal models. Compare in vitro assay conditions (e.g., pH, co-factors) to physiological environments. Use meta-analysis of existing literature to identify confounding variables (e.g., species-specific protease activity) and apply multivariate regression models to isolate key factors .

Q. What strategies optimize this compound's activity in complex biological matrices (e.g., serum-containing cell cultures)?

- Methodological Answer : Pre-incubate this compound with serum to assess binding to albumin or other proteins via equilibrium dialysis. Modify experimental design by incorporating protease inhibitors (e.g., PMSF) or using serum-free media for critical assays. Validate results using orthogonal methods, such as surface plasmon resonance (SPR) to measure binding kinetics or CRISPR-edited cell lines to eliminate confounding proteases .

Q. How should researchers address batch-to-batch variability in this compound's bioactivity across independent studies?

- Methodological Answer : Implement rigorous quality control (QC) beyond MS and HPLC, including peptide content analysis (via amino acid analysis) and endotoxin testing. Standardize storage conditions (lyophilized vs. solution) and document salt content (e.g., TFA counterion levels) that may affect solubility. Use a reference standard (e.g., USP-grade this compound) for inter-laboratory calibration and report batch-specific QC data in supplementary materials .

Q. Experimental Design & Data Interpretation

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic model) in software like GraphPad Prism. Calculate IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit via R² or AIC. For multiplexed assays (e.g., high-content screening), apply false discovery rate (FDR) corrections. Report raw data and statistical scripts in repositories like GitHub to enable reproducibility .

Q. How can researchers validate this compound's target specificity in proteome-wide studies?

- Methodological Answer : Combine affinity pull-down assays with quantitative proteomics (e.g., SILAC or TMT labeling) to identify off-target interactions. Use competitive inhibition with a structurally unrelated inhibitor to confirm specificity. Cross-reference hits with databases like STRING to exclude common contaminants. For CRISPR/Cas9 validation, generate knockout cell lines and compare dose-response curves between wild-type and mutant models .

Q. Ethical & Reproducibility Considerations

Q. What documentation is essential for ensuring reproducibility of this compound studies in peer-reviewed publications?

- Methodological Answer : Adhere to the ARRIVE guidelines for in vivo studies or MIAPE standards for proteomics. Provide detailed synthesis protocols (e.g., coupling times, cleavage conditions) in supplementary materials. Specify equipment models, software versions, and statistical thresholds (e.g., p < 0.05 denoted with asterisks). Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. How should researchers handle negative or inconclusive results in this compound efficacy trials?

- Methodological Answer : Publish negative findings in repositories like Figshare or Zenodo to combat publication bias. Perform post-hoc power analysis to determine if sample size adequacy contributed to inconclusiveness. Use sensitivity analysis to explore alternative hypotheses (e.g., subpopulation effects) and propose follow-up studies in the discussion section .

Q. Tables: Key Analytical Parameters for this compound Studies

Properties

Molecular Formula |

C34H63N5O10 |

|---|---|

Molecular Weight |

701.9 g/mol |

IUPAC Name |

4-[[2-[[4-[[1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C34H63N5O10/c1-17(2)10-22(37-32(33(35)48)21(9)13-27(43)31(20(7)8)39-28(44)12-19(5)6)25(41)14-29(45)36-24(16-40)34(49)38-23(11-18(3)4)26(42)15-30(46)47/h17-26,31-32,37,40-42H,10-16H2,1-9H3,(H2,35,48)(H,36,45)(H,38,49)(H,39,44)(H,46,47) |

InChI Key |

RDGABBULIYLDER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(CO)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.